molecular formula C14H14F3N3O2S B2948391 N-([2,3'-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034247-67-9

N-([2,3'-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide

Cat. No. B2948391
CAS RN: 2034247-67-9
M. Wt: 345.34
InChI Key: OLQCHISTGVBHAU-UHFFFAOYSA-N
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Description

The compound “N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of heterocyclic compound . Bipyridines are known to participate in various chemical reactions and have been used as ligands in coordination chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, bipyridines are generally synthesized through methods such as coupling reactions . The trifluoropropane-1-sulfonamide part could potentially be added through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by X-ray diffraction, as is common for many complex organic compounds . The bipyridine part of the molecule could potentially form π–π stacking interactions, contributing to the overall structure .


Chemical Reactions Analysis

Bipyridines are known to undergo various types of chemical reactions, including nucleophilic substitutions . The exact reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.

Future Directions

The future research directions for a compound like this could involve further studies to fully elucidate its physical and chemical properties, potential uses, and safety profile. Advances in computational chemistry and machine learning could potentially be used to predict some of these properties and guide future experimental work .

properties

IUPAC Name

3,3,3-trifluoro-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2S/c15-14(16,17)5-8-23(21,22)20-10-12-4-2-7-19-13(12)11-3-1-6-18-9-11/h1-4,6-7,9,20H,5,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQCHISTGVBHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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